tert-butyl N-(2-methylpropanimidoyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl (NZ)-N-(1-amino-2-methylpropylidene)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-6(2)7(10)11-8(12)13-9(3,4)5/h6H,1-5H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHNJAWZWJZFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=N/C(=O)OC(C)(C)C)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward method involves reacting 2-methylpropanimidamide [(CH₃)₂CHC(=NH)NH₂] with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) or N-methylmorpholine (NMM). The nucleophilic primary amine of the amidine attacks the electrophilic carbonyl carbon of Boc-Cl, displacing chloride and forming the carbamate bond.
Typical Procedure :
- Dissolve 2-methylpropanimidamide (1.0 equiv) in anhydrous dichloromethane (DCM) at 0–5°C.
- Add TEA (1.2 equiv) dropwise under nitrogen atmosphere.
- Introduce Boc-Cl (1.1 equiv) slowly to minimize exothermic side reactions.
- Stir at room temperature for 6–8 hours.
- Quench with ice-cold water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate = 8:1).
Yield : 89–93% (based on analogous Boc protections of amidines).
Optimization Parameters
- Solvent Effects : Anhydrous ethyl acetate or tetrahydrofuran (THF) may substitute DCM but often reduce yields by 5–7% due to competing hydrolysis.
- Catalysis : 4-Dimethylaminopyridine (DMAP) accelerates the reaction, enabling completion within 3 hours at 0°C.
- Scale-Up Considerations : Pilot-scale reactions (≥1 kg substrate) require slow Boc-Cl addition over 2 hours to maintain temperature ≤10°C, achieving consistent 90% yields.
Activated Carbonate Intermediate Method
p-Nitrophenyl Carbonate Approach
This two-step method utilizes p-nitrophenyl chloroformate (PNPCOCl) to generate an activated carbonate intermediate, which subsequently reacts with tert-butanol and the amidine.
Procedure :
- React PNPCOCl (1.05 equiv) with tert-butanol (1.0 equiv) in THF at −10°C using DMAP (0.1 equiv) as catalyst.
- After 1 hour, add 2-methylpropanimidamide (1.0 equiv) and stir at 25°C for 12 hours.
- Filter precipitated p-nitrophenol and concentrate the filtrate.
- Recrystallize from hexane/ethyl acetate.
Disuccinimidyl Carbonate (DSC) Protocol
DSC offers improved stability over PNPCOCl, particularly for moisture-sensitive reactions:
- Prepare DSC (1.1 equiv) by reacting N-hydroxysuccinimide with trichloromethyl chloroformate.
- React DSC with tert-butanol in acetonitrile at 0°C for 30 minutes.
- Add 2-methylpropanimidamide and stir at 25°C for 6 hours.
- Purify via flash chromatography.
Curtius Rearrangement Strategy
Acyl Azide Formation and Rearrangement
For substrates where direct Boc protection is challenging, the Curtius rearrangement converts carboxylic acids to isocyanates, which are trapped by tert-butanol:
- Start with 2-methylpropanoic acid [(CH₃)₂CHCOOH].
- Treat with di-tert-butyl dicarbonate (Boc₂O) and sodium azide (NaN₃) in DMF at 40°C to form acyl azide.
- Heat to 75°C to induce rearrangement to isocyanate.
- Trap with tert-butanol in THF at 0°C.
Yield : 68–72% (lower due to side reactions during azide formation).
Comparative Analysis of Methods
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity for all methods when using recrystallization or chromatography.
Industrial-Scale Considerations
Cost Analysis
Environmental Impact
PNPCOCl methods generate 1.2 kg p-nitrophenol waste per kg product, requiring neutralization with NaOH. Boc-Cl routes produce HCl gas, necessitating scrubbers.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-methylpropanimidoyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, bases like sodium hydroxide for neutralization, and oxidizing agents like potassium permanganate for oxidation . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in various substituted carbamates with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
1.1. Synthesis of Drug Intermediates
Tert-butyl N-(2-methylpropanimidoyl)carbamate serves as a synthetic intermediate in the production of pharmaceuticals. For instance, it has been utilized in the synthesis of lacosamide, an antiepileptic drug. The preparation involves the condensation of N-BOC-D-Serine with benzene methanamine, leading to the formation of the desired carbamate derivative. This reaction is facilitated by using mixed acid anhydrides and phase-transfer catalysts, illustrating the compound's utility in complex organic synthesis .
1.2. Role as a Prodrug
Carbamates, including this compound, are often employed as prodrugs due to their ability to enhance bioavailability and stability. Prodrugs can undergo metabolic conversion to release active pharmaceutical ingredients (APIs), which is crucial in optimizing drug efficacy and minimizing adverse effects. For example, similar carbamate derivatives have been developed to improve the pharmacokinetic profiles of existing drugs .
Therapeutic Applications
2.1. Antiepileptic Activity
Research indicates that compounds related to this compound exhibit anticonvulsant properties. These compounds may function by modulating neurotransmitter systems, particularly through inhibition of NMDA receptors and enhancement of GABAergic activity . This mechanism is essential for developing new treatments for epilepsy and other neurological disorders.
2.2. Anti-inflammatory Properties
Studies have shown that tert-butyl carbamate derivatives possess anti-inflammatory activities. For instance, a series of synthesized derivatives demonstrated significant inhibition of inflammation in animal models when tested against standards like indomethacin . This suggests potential applications in treating inflammatory diseases.
3.1. Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes involved in neurodegenerative diseases. Compounds with similar structures have shown efficacy against β-secretase and acetylcholinesterase, which are critical targets in Alzheimer's disease research . This highlights the compound's potential role in neuroprotective strategies.
3.2. Cellular Protection Against Oxidative Stress
In vitro studies suggest that this compound may protect cells from oxidative stress, particularly in neuronal cell lines exposed to amyloid beta peptides. The compound has been observed to reduce levels of pro-inflammatory cytokines like TNF-α, indicating its potential use in neurodegenerative conditions where oxidative damage is prevalent .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a structurally similar compound on astrocytes under oxidative stress induced by amyloid beta. The results demonstrated a significant reduction in cell death and inflammatory markers, suggesting a potential role for this compound in neuroprotection.
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of pyrimidine derivatives related to this compound. The findings indicated notable antibacterial activity against various pathogens, highlighting the therapeutic applications of this compound in treating infections.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methylpropanimidoyl)carbamate involves its ability to form stable carbamate bonds with amines. This stability is due to the presence of the tert-butyl group, which provides steric hindrance and prevents unwanted side reactions . The compound can interact with molecular targets such as enzymes and proteins, modulating their activity and function. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Substituent Complexity and Reactivity
- Branched vs. This may influence its stability in acidic/basic conditions and compatibility with metal-catalyzed reactions.
- Functional Group Diversity : Derivatives like tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate incorporate alkyne and sulfur groups, enabling click chemistry, whereas hydroxycyclopentyl derivatives are tailored for stereoselective synthesis.
Biological Activity
Tert-butyl N-(2-methylpropanimidoyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its anti-inflammatory and neuroprotective properties.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-methylpropanimidoyl chloride. The reaction conditions are crucial for achieving high yields and purity. Various synthetic routes have been explored, leading to derivatives that exhibit enhanced biological activities.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of tert-butyl carbamate exhibit significant anti-inflammatory properties. For instance, a series of compounds derived from tert-butyl 2-amino phenylcarbamate were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that several compounds showed promising inhibition rates ranging from 39% to 54% compared to the standard drug indomethacin .
| Compound | Percentage Inhibition (%) |
|---|---|
| 4a | 54.239 |
| 4i | 39.021 |
This suggests that modifications to the carbamate structure can enhance anti-inflammatory activity.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly against amyloid beta (Aβ) toxicity, which is significant in Alzheimer's disease research. In vitro studies indicated that this compound could reduce astrocyte cell death induced by Aβ 1-42. The compound demonstrated a moderate protective effect by decreasing levels of TNF-α and free radicals in cell cultures .
In vivo studies using scopolamine models further supported these findings, although no significant differences were observed compared to established treatments like galantamine. The bioavailability of the compound in the brain was noted as a limiting factor in its effectiveness .
Case Studies
- In Vitro Study on Astrocytes : A study assessed the protective effects of the compound on astrocytes exposed to Aβ 1-42. Results showed a reduction in cell death by approximately 20% when treated with this compound compared to controls . This indicates potential for therapeutic use in neurodegenerative diseases.
- In Vivo Model : In a rat model, the compound was tested for its ability to inhibit amyloidogenesis after scopolamine administration. While it showed some protective effects, it was not statistically significant when compared to galantamine-treated groups .
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent, particularly in inflammatory and neurodegenerative conditions. Its ability to modulate inflammatory responses and protect neuronal cells against Aβ toxicity positions it as a candidate for further research and development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-(2-methylpropanimidoyl)carbamate, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves coupling tert-butyl carbamate with 2-methylpropanimidoyl derivatives under basic conditions. Solvents like dichloromethane or ethanol are commonly used, with bases such as triethylamine or sodium hydride to facilitate the reaction . Temperature control (e.g., 0–25°C) and reaction time (12–24 hours) are critical for yield optimization.
- Data Contradictions : Some protocols report lower yields in polar aprotic solvents (e.g., DMF), likely due to side reactions; this requires iterative adjustments to solvent/reagent ratios .
Q. What safety protocols are essential for handling tert-butyl carbamate derivatives in laboratory settings?
- Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Though specific toxicity data for this compound is limited, analogous carbamates show moderate acute toxicity (LD₅₀ > 2000 mg/kg in rats) and potential respiratory irritation .
- Waste Disposal : Neutralize with dilute acetic acid before disposal in designated organic waste containers to prevent environmental release .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm carbamate and imidoyl group integration (e.g., tert-butyl protons at δ ~1.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved during structural elucidation?
- Troubleshooting :
- Dynamic Effects : Check for rotamers or tautomers using variable-temperature NMR .
- Crystallography : Single-crystal X-ray diffraction (employing SHELXL or SIR97) resolves ambiguities in stereochemistry or hydrogen bonding .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Degradation Studies :
- pH Stability : Carbamate bonds hydrolyze rapidly under acidic (pH < 3) or basic (pH > 10) conditions. Buffered solutions (pH 6–8) at 4°C maximize shelf life .
- Thermal Stability : TGA/DSC analysis shows decomposition above 150°C, suggesting storage at ≤−20°C for long-term stability .
Q. How does the compound’s reactivity differ in nucleophilic substitution vs. cross-coupling reactions?
- Mechanistic Insights :
- Nucleophilic Substitution : The imidoyl group acts as a leaving group in SN2 reactions with amines, requiring polar aprotic solvents (e.g., THF) .
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids show higher efficiency when the carbamate is protected with tert-butyl groups (yields ~70–85%) .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- In Silico Approaches :
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding affinities with serine hydrolases or proteases .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
- Validation : Correlate computational results with in vitro enzyme inhibition assays (IC₅₀ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
